N-[1-(2-aminopropanoyl)piperidin-3-yl]acetamide
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Overview
Description
N-((S)-1-((S)-2-Aminopropanoyl)piperidin-3-yl)acetamide is a synthetic organic compound characterized by its unique structure, which includes a piperidine ring and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((S)-1-((S)-2-Aminopropanoyl)piperidin-3-yl)acetamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of the Aminopropanoyl Group: The aminopropanoyl group is introduced via an amidation reaction, where an appropriate amine reacts with a carboxylic acid derivative.
Acetylation: The final step involves the acetylation of the piperidine ring to form the acetamide group.
Industrial Production Methods
Industrial production of N-((S)-1-((S)-2-Aminopropanoyl)piperidin-3-yl)acetamide may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-((S)-1-((S)-2-Aminopropanoyl)piperidin-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-((S)-1-((S)-2-Aminopropanoyl)piperidin-3-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases.
Pharmacology: The compound is investigated for its interactions with biological targets, such as enzymes and receptors.
Biochemistry: It is used as a tool to study biochemical pathways and mechanisms.
Industrial Applications: The compound may be used in the synthesis of other complex molecules for industrial purposes.
Mechanism of Action
The mechanism of action of N-((S)-1-((S)-2-Aminopropanoyl)piperidin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-((S)-1-((S)-2-Aminopropanoyl)piperidin-3-yl)formamide
- N-((S)-1-((S)-2-Aminopropanoyl)piperidin-3-yl)butyramide
Uniqueness
N-((S)-1-((S)-2-Aminopropanoyl)piperidin-3-yl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets, making it valuable for specific research applications.
Properties
Molecular Formula |
C10H19N3O2 |
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Molecular Weight |
213.28 g/mol |
IUPAC Name |
N-[1-(2-aminopropanoyl)piperidin-3-yl]acetamide |
InChI |
InChI=1S/C10H19N3O2/c1-7(11)10(15)13-5-3-4-9(6-13)12-8(2)14/h7,9H,3-6,11H2,1-2H3,(H,12,14) |
InChI Key |
SFGZTALXYLAASB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)NC(=O)C)N |
Origin of Product |
United States |
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